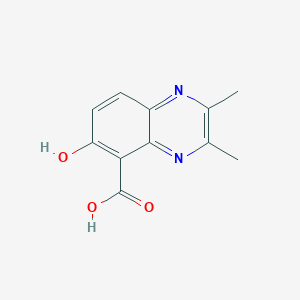

6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

6-hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c1-5-6(2)13-10-7(12-5)3-4-8(14)9(10)11(15)16/h3-4,14H,1-2H3,(H,15,16) |

InChI Key |

BMBJZJRRYVIGRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC(=C2C(=O)O)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves condensation reactions of suitable precursors such as 2,3-dimethylquinoxaline derivatives with carboxylic acid functionalities or their precursors. The introduction of hydroxyl and carboxyl groups can occur either during the ring formation or via post-synthetic functional group transformations such as oxidation or hydrolysis.

Condensation of Diamines with Dicarbonyl Compounds

A classical approach to quinoxaline derivatives involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds. For this compound, the starting materials can include:

- 2,3-diamino-5-hydroxybenzoic acid or derivatives thereof

- 2,3-dimethyl-substituted dicarbonyl compounds (e.g., diketones)

This condensation typically proceeds under acidic or neutral conditions, sometimes assisted by heat, to form the quinoxaline ring system with the desired substitution pattern.

Hydrothermal Synthesis (HTS)

Recent advances have demonstrated the utility of hydrothermal synthesis (HTS) for quinoxaline carboxylic acids. This method involves heating aqueous solutions of diamines and dicarbonyl compounds at elevated temperatures (150–230 °C) under pressure, often in a sealed microwave reactor or autoclave, to promote ring closure and functional group transformations without the need for organic solvents or harsh catalysts.

Key features of HTS include:

- Use of water as a green solvent

- Avoidance of volatile organic solvents and toxic catalysts

- Short reaction times (5–30 minutes)

- Control over decarboxylation side reactions by adjusting temperature and time

For example, the synthesis of quinoxaline-5-carboxylic acids can be optimized by selecting reaction temperatures below 230 °C and reaction times around 10 minutes to maximize yield and minimize decarboxylation.

Oxidation of Hydroxymethylquinoxaline Precursors

Another preparative route involves the oxidation of 6-hydroxymethylquinoxaline derivatives to the corresponding carboxylic acid. This method employs mild oxidizing conditions in aqueous alkaline media with transition metal catalysts such as palladium on carbon (Pd/C) under oxygen atmosphere.

Typical procedure:

- Prepare an aqueous suspension of 6-hydroxymethyl-2,3-dimethylquinoxaline

- Add a transition metal catalyst (e.g., 5% Pd/C)

- Sparge the mixture with oxygen at elevated temperature (~85 °C)

- The oxidation converts the hydroxymethyl group (-CH2OH) to the carboxyl group (-COOH)

- The product can be isolated by acidification and precipitation

This method offers high selectivity (up to 97%) and conversion (95%) and is applicable for sensitive substrates due to the mild oxidizing conditions.

Bromination and Subsequent Hydrolysis

A related synthetic approach involves:

- Bromination of methyl-substituted quinoxaline derivatives using N-bromosuccinimide (NBS) and benzoyl peroxide initiator in chlorobenzene solvent at ~85 °C to form bromomethylquinoxaline intermediates

- Subsequent hydrolysis or oxidation of the bromomethyl group to the carboxylic acid functionality

This multi-step method requires careful purification steps but can be adapted for the preparation of hydroxylated and carboxylated quinoxaline derivatives.

Reaction Parameters and Optimization

Temperature and Time Effects in Hydrothermal Synthesis

| Temperature (°C) | Reaction Time (min) | Yield of Target Compound (%) | Notes |

|---|---|---|---|

| 130 | 10 | Moderate | Lower decarboxylation |

| 150–200 | 10 | High | Optimal balance of yield and purity |

| 230 | 10 | High (up to 78%) | Increased decarboxylation side products (~21%) |

Adjusting temperature and reaction time is crucial to minimize decarboxylation of the carboxylic acid group while maximizing quinoxaline formation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Condensation of diamines with dicarbonyls | Ortho-diamines, diketones, acidic/neutral medium | Straightforward, classical method | May require purification, moderate yields |

| Hydrothermal synthesis (HTS) | Diamines, dicarbonyls, water, 150–230 °C, 5–30 min | Green chemistry, solvent-free, fast | Requires pressure vessels, temperature control |

| Oxidation of hydroxymethylquinoxaline | 6-hydroxymethylquinoxaline, Pd/C, O2, alkaline aqueous solution, ~85 °C | High selectivity and conversion, mild conditions | Requires catalyst handling, oxygen supply |

| Bromination and hydrolysis | N-bromosuccinimide, benzoyl peroxide, chlorobenzene, hydrolysis steps | Enables selective functional group transformations | Multi-step, use of organic solvents |

Chemical Reactions Analysis

6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-5-carboxylic acid derivatives, while reduction may produce hydroquinoxaline derivatives .

Scientific Research Applications

6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex quinoxaline derivatives . In biology and medicine, it exhibits various pharmacological activities, including antibacterial, antifungal, and antiviral properties . It is also used in the development of new therapeutic agents for the treatment of diseases such as cancer and infectious diseases . In industry, it is employed in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways . It may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,3-Dimethylquinoxaline-6-carboxylic Acid

- Structural Difference : Carboxylic acid group at position 6 instead of 5 .

- Molecular Formula : C₁₁H₁₀N₂O₂ (MW: 202.21 g/mol).

- Key Properties :

- Positional isomerism alters hydrogen-bonding capacity and electronic distribution.

- Reduced polarity compared to the hydroxyl-containing analogue.

- Applications: Potential intermediate in synthesizing heterocyclic drugs or ligands for metal coordination .

6-Hydroxy-5-quinoxalinecarboxylic Acid

- Structural Difference : Lacks methyl groups at positions 2 and 3; hydroxyl at position 6 and carboxylic acid at position 5 .

- Molecular Formula : C₉H₆N₂O₃ (MW: 190.16 g/mol).

- Key Properties :

- Hydroxyl group enhances solubility in polar solvents but increases susceptibility to oxidation.

- Lower hydrophobicity compared to methylated derivatives.

- Applications : Studied for antioxidant or chelating properties due to hydroxyl-carboxylic acid synergy .

Methyl Quinoxaline-5-carboxylate

- Structural Difference: Methyl ester replaces the carboxylic acid group (CAS No. 6924-71-6) .

- Molecular Formula : C₁₀H₈N₂O₂ (MW: 188.18 g/mol).

- Key Properties :

- Ester group reduces polarity, improving lipid membrane permeability.

- Hydrolyzes to the carboxylic acid under basic or enzymatic conditions.

- Applications : Used as a prodrug or synthetic intermediate in medicinal chemistry .

5-Amino-6-quinolinecarboxylic Acid

- Structural Difference: Quinoline core (one nitrogen) instead of quinoxaline (two nitrogens); amino group at position 5 .

- Molecular Formula : C₁₀H₈N₂O₂ (MW: 188.18 g/mol).

- Key Properties: Amino group enables participation in amide bond formation or hydrogen bonding. Quinoline’s aromatic system differs in electronic properties from quinoxaline.

- Applications : Investigated for antimicrobial and anticancer activity due to heterocyclic bioactivity .

Comparative Data Table

Research Findings and Functional Insights

- Solubility and Reactivity: The hydroxyl and carboxylic acid groups in this compound enhance water solubility, facilitating its use in aqueous biological systems. Ester derivatives (e.g., methyl quinoxaline-5-carboxylate) exhibit higher lipid solubility, favoring blood-brain barrier penetration in drug design .

- Biological Activity: Quinoxaline derivatives with electron-withdrawing groups (e.g., -COOH) show enhanced binding to enzymatic targets, such as prFMN-dependent decarboxylases . The absence of methyl groups in 6-Hydroxy-5-quinoxalinecarboxylic acid may limit its membrane permeability but improve antioxidant capacity via hydroxyl radical scavenging .

- Synthetic Utility: Carboxylic acid derivatives serve as precursors for amide or ester formation, enabling modular drug development . Quinoline-based analogues (e.g., 5-Amino-6-quinolinecarboxylic acid) highlight the impact of core heterocycle changes on bioactivity .

Biological Activity

6-Hydroxy-2,3-dimethylquinoxaline-5-carboxylic acid (HDQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of HDQCA, supported by various research findings and case studies.

Synthesis of HDQCA

The synthesis of HDQCA typically involves the reaction of 2,3-dimethylquinoxaline with carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance, recent studies have demonstrated that controlling reaction conditions such as temperature and solvent can significantly influence the formation of quinoxaline derivatives while minimizing side products like decarboxylated analogues .

Anticancer Properties

HDQCA has shown promising anticancer properties in several studies. Notably, it has been evaluated against various cancer cell lines, revealing potent cytotoxic effects. For example, compounds derived from quinoxaline scaffolds exhibited IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Specifically, one study reported an IC50 of 1.9 µg/mL for HCT-116 cells and 2.3 µg/mL for MCF-7 cells, indicating that HDQCA and its analogues could serve as potential leads for anticancer drug development .

The mechanism behind the anticancer activity of HDQCA is attributed to its ability to induce apoptosis in cancer cells through various pathways. Studies suggest that quinoxaline derivatives might inhibit critical enzymes involved in cell proliferation and survival, including topoisomerases and kinases. This inhibition leads to cell cycle arrest and subsequent apoptosis .

Antiviral Activity

In addition to its anticancer effects, HDQCA has been investigated for its antiviral properties. Research indicates that quinoxaline derivatives can inhibit viral replication by interfering with viral enzymes such as integrases and polymerases. For instance, hydroxypyridone carboxylic acid analogues have demonstrated inhibitory activity against HIV integrase and influenza endonuclease through metal chelation mechanisms .

Case Studies

- Anticancer Evaluation : A study evaluated the cytotoxicity of HDQCA against multiple cancer cell lines using the AlamarBlue assay. The results indicated that HDQCA significantly reduced cell viability in a dose-dependent manner compared to control treatments.

- Antiviral Screening : Another investigation focused on the antiviral activity of HDQCA against influenza virus strains. The compound was found to inhibit viral replication effectively, suggesting a potential role in developing antiviral therapies.

Data Tables

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| HDQCA | HCT-116 | 1.9 |

| HDQCA | MCF-7 | 2.3 |

| Quinoxaline | A549 | 3.5 |

Q & A

Q. Table 1. Stability of this compound Under Accelerated Conditions

| Temperature (°C) | Duration (Weeks) | % Remaining (HPLC) | Key Degradation Products |

|---|---|---|---|

| 25 | 12 | 98 ± 2 | None detected |

| 40 | 12 | 85 ± 5 | Decarboxylated derivative |

| 60 | 12 | 60 ± 8 | Quinoxaline dimer |

Note: Data extrapolated from analogous chromane carboxylic acid studies .

Q. Table 2. Antioxidant Activity Comparison Across Assay Systems

| Assay Type | IC50 (µM) | Trolox Equivalence (µmol/g) | Key Interference Factors |

|---|---|---|---|

| DPPH | 12 ± 1 | 1.8 ± 0.2 | Light exposure, oxygen levels |

| ABTS | 8 ± 0.5 | 2.1 ± 0.3 | Metal ion contamination |

| ORAC | 15 ± 2 | 1.5 ± 0.1 | pH variability (6.5–7.5) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.